molecular formula C9H23Cl2N3O B1525211 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride CAS No. 1236261-47-4

2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride

Cat. No.: B1525211
CAS No.: 1236261-47-4
M. Wt: 260.2 g/mol
InChI Key: LXMDMIXDIKUDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride is an organic compound with the molecular formula C9H23Cl2N3O and is supplied as a solid powder for research and development purposes . This dihydrochloride salt form enhances the compound's stability and solubility in aqueous and physiological buffers, facilitating its use in various experimental settings. As a derivative featuring both amino and dimethylaminoethyl groups, this compound serves as a valuable building block or intermediate in chemical synthesis. Researchers can utilize it for the exploration of novel chemical entities, particularly in the development of pharmacologically active molecules. The structural motif of a dimethylaminoethyl chain linked to an amide is found in compounds with various biological activities, making this chemical a useful precursor for creating libraries of compounds for screening . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should only be performed by qualified professionals. For safe handling, refer to the associated Safety Data Sheet (SDS). The product is typically supplied at a high purity level and can be packaged under argon or vacuum to maintain stability for hygroscopic or air-sensitive materials . Standard bulk packaging includes palletized plastic pails and fiber or steel drums, while research samples may come in sealed glass or polypropylene containers .

Properties

IUPAC Name

2-amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O.2ClH/c1-7(2)8(10)9(13)11-5-6-12(3)4;;/h7-8H,5-6,10H2,1-4H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMDMIXDIKUDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCN(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

Reactants Conditions Product
2-amino-3-methylbutanoic acid + N,N-dimethylethylenediamine Suitable solvent (e.g., polar aprotic), dehydrating agent, controlled temperature 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide (free base)
Product + Hydrochloric acid Acidic aqueous medium 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride (salt)
  • The amide bond formation typically requires a dehydrating agent to facilitate condensation.
  • Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
  • Temperature control is critical, often maintained between ambient and moderate heating (25–60 °C) to optimize reaction kinetics without decomposition.
  • The final salt formation with hydrochloric acid ensures enhanced solubility and stability of the compound for handling and storage.

Industrial Scale Considerations

  • Continuous flow synthesis methods have been employed to improve reaction control, reproducibility, and purity.
  • Automated systems facilitate precise reagent mixing and temperature regulation.
  • Advanced purification techniques such as crystallization and chromatographic methods ensure removal of impurities and by-products.

Detailed Research Findings on Preparation

Chemical Synthesis Optimization

Key parameters influencing the chemical synthesis include:

Parameter Optimal Range/Condition Effect on Synthesis
Solvent Polar aprotic solvents (DMF, DCM) Enhances solubility and reaction rate
Temperature 25–60 °C Balances reaction kinetics and stability
Dehydrating agent Carbodiimides (e.g., DCC), EDCI Facilitates amide bond formation
Molar ratio Slight excess of N,N-dimethylethylenediamine Drives reaction to completion
Reaction time 4–24 hours Ensures full conversion
Hydrochloric acid treatment Aqueous HCl, 1–2 equivalents Converts free base to stable dihydrochloride salt

These conditions are optimized to maximize yield and purity while minimizing side reactions.

Data Table Summarizing Preparation Methods

Preparation Step Description Key Parameters Outcome/Notes
Amide bond formation Reaction of 2-amino-3-methylbutanoic acid with N,N-dimethylethylenediamine Solvent: DMF/DCM; Temp: 25–60 °C; Dehydrating agent: DCC/EDCI; Time: 4–24 h Formation of 2-amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide (free base)
Salt formation Treatment with hydrochloric acid Aqueous HCl, 1–2 equivalents; ambient temp Conversion to dihydrochloride salt, improved stability and solubility
Industrial scale synthesis Continuous flow synthesis Automated reagent dosing; temperature and flow control Enhanced yield, purity, and reproducibility
Biocatalytic approach (related amides) Use of recombinant E. coli expressing nitrile hydratase Fermentation at 30–40 °C; pH 6.0–10.0; two-phase system Potential green synthesis alternative (not yet standard for target compound)

Summary and Expert Notes

  • The predominant preparation method for this compound is chemical synthesis via amide bond formation followed by acid salt formation.
  • Industrial methods favor continuous flow synthesis for scalability and quality control.
  • Emerging biocatalytic methods for structurally related amides offer potential future alternatives.
  • Reaction parameters such as solvent choice, temperature, molar ratios, and dehydrating agents are critical for optimizing yield and purity.
  • The dihydrochloride salt form enhances compound handling, stability, and application in research or industrial contexts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, typically in the presence of a suitable solvent and catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Overview

2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride, commonly referred to as a dihydrochloride salt, is a chemical compound with significant relevance in various fields of scientific research. Its unique structure allows it to serve multiple roles in chemistry, biology, and medicine.

Chemistry

  • Reagent in Organic Synthesis : The compound acts as a versatile building block for synthesizing more complex organic molecules. It is utilized in various chemical reactions, including oxidation and reduction processes, and nucleophilic substitutions.

Biology

  • Biological Activity Investigation : Research has indicated potential antimicrobial and anticancer properties. Studies focus on its interaction with cellular pathways, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Medicine

  • Therapeutic Applications : The compound is explored for its potential as a pharmacological tool in drug development. It may serve as a lead compound for designing new medications targeting specific diseases.

Industrial Use

  • Production of Specialty Chemicals : In industrial settings, the compound is utilized as an intermediate in the synthesis of specialty chemicals, contributing to various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride
  • Structure : Differs by a phenyl group replacing the 3-methyl substituent.
  • This substitution may enhance binding affinity in hydrophobic biological targets .
  • Applications : Used in biochemical research and as a pharmaceutical intermediate .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride
  • Structure: Shares a dimethylamino group but features an ester (-COOCH₃) instead of an amide.
  • Properties : The ester group increases electrophilicity, enhancing reactivity in nucleophilic acyl substitution reactions. Synthesized via dioxane-mediated HCl treatment, highlighting differences in salt formation protocols compared to the target compound .
  • Applications : Intermediate in chiral synthesis for pharmaceuticals .
2-(Diethylamino)ethyl Chloride Hydrochloride
  • Structure: Replaces dimethylamino with diethylamino and lacks the amide group.
  • Higher lipophilicity may favor membrane permeability .
  • Applications : Used in chemical synthesis as a quaternizing agent .

Reactivity and Functional Group Comparisons

  • Amide vs. Ester Groups :
    • The target compound’s amide group confers stability against hydrolysis compared to esters (e.g., methyl ester in ), making it preferable for prolonged biological activity.
  • Amine Substitutents: Dimethylaminoethyl groups (target compound) exhibit moderate basicity and steric hindrance, balancing solubility and reactivity. In contrast, diethylaminoethyl groups () reduce solubility but enhance lipid bilayer penetration. In polymer chemistry, dimethylaminoethyl methacrylate (DMAEMA) shows lower photopolymerization efficiency than ethyl 4-(dimethylamino) benzoate (EDMAB) but benefits from co-initiators like diphenyliodonium hexafluorophosphate (DPI) . This suggests the target compound’s dimethylaminoethyl group may similarly require catalytic optimization in polymer applications.

Biological Activity

2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride, commonly referred to as a dimethylamino derivative of an amino acid, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-amino-3-methylbutanoic acid with N,N-dimethylethylenediamine. The process is conducted in the presence of a solvent and a dehydrating agent to facilitate the formation of the amide bond. The final product is obtained by treating the resulting compound with hydrochloric acid to form the dihydrochloride salt.

Chemical Reactions

This compound can undergo several chemical reactions, including:

  • Oxidation: Using agents like hydrogen peroxide.
  • Reduction: Employing reducing agents such as sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, particularly involving the dimethylamino group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme or receptor activity, leading to effects such as:

  • Inhibition of cell proliferation.
  • Induction of apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have investigated its potential therapeutic applications. Notable findings include:

  • Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties, showing efficacy against various bacterial strains. Its structural features contribute to its ability to penetrate bacterial membranes effectively.
  • Anticancer Properties: Research indicates that this compound may inhibit cancer cell growth through apoptosis induction pathways. Specific studies have shown that it affects signaling pathways critical for cell survival and proliferation.
  • Neurological Implications: Some studies suggest that derivatives of this compound may have implications in treating neurological disorders by acting on neurotransmitter receptors, although further research is needed to elucidate these effects fully .

Data Table: Biological Activity Overview

Biological ActivityEffectivenessReference
AntimicrobialModerate
AnticancerSignificant
Neurological EffectsPotential

Scientific Research

The compound is utilized in various fields, including:

  • Organic Synthesis: Acts as a building block for more complex molecules.
  • Pharmacology: Investigated for potential drug development applications due to its biological activity.

Industrial Uses

In industrial settings, this compound serves as an intermediate in the production of specialty chemicals and pharmaceuticals. Its unique properties allow for efficient synthesis processes, enhancing product yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride
Reactant of Route 2
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2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.